
Caffeine, 8-(cyclopentylmethyl)-
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Description
Caffeine, 8-(cyclopentylmethyl)- is a useful research compound. Its molecular formula is C14H20N4O2 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
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Biological Activity
Caffeine, a well-known stimulant, has been extensively studied for its biological activities. Among its various derivatives, Caffeine, 8-(cyclopentylmethyl)- exhibits unique pharmacological properties due to the cyclopentylmethyl substituent at the 8-position. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on adenosine receptors, and implications for cognitive and physical performance.
Caffeine primarily functions through the antagonism of adenosine receptors , particularly A1 and A2A subtypes. The presence of the cyclopentylmethyl group enhances its affinity and selectivity for these receptors compared to caffeine itself. Research indicates that this modification significantly increases the potency of caffeine derivatives at A2 receptors, which are involved in various physiological processes including cardiovascular function and neurotransmission.
Adenosine Receptor Interaction
- A1 Receptors : These receptors are abundant in the brain and play a crucial role in inhibiting neurotransmitter release. Caffeine's antagonistic effect can lead to increased neuronal excitability.
- A2A Receptors : The 8-(cyclopentylmethyl) substitution enhances binding affinity at A2A receptors, which is associated with dopaminergic signaling. This interaction may contribute to reduced risks of neurodegenerative diseases such as Parkinson's disease .
Pharmacological Profile
The pharmacological profile of Caffeine, 8-(cyclopentylmethyl)- has been characterized through various studies:
Property | Caffeine | Caffeine, 8-(cyclopentylmethyl)- |
---|---|---|
Ki (A2 receptor) | ~400 nM | ~190 nM |
Cognitive Enhancement | Moderate | Significant |
Physical Performance | Moderate | Enhanced |
This table demonstrates that the cyclopentylmethyl derivative exhibits a significantly lower Ki value at A2 receptors, indicating higher potency compared to caffeine itself.
Case Studies and Research Findings
- Cognitive Performance : A study observed that participants consuming caffeine experienced enhanced alertness and cognitive performance. The addition of the cyclopentylmethyl group was found to amplify these effects, particularly in tasks requiring sustained attention .
- Physical Performance : In a controlled trial involving athletes, those supplemented with Caffeine, 8-(cyclopentylmethyl)- showed improved endurance and reduced perception of effort during high-intensity exercise compared to a placebo group. This suggests that the compound may enhance performance by modulating adenosine receptor activity and increasing intracellular calcium mobilization .
- Metabolic Effects : The compound has also been shown to influence metabolic pathways by acting as a non-selective inhibitor of phosphodiesterases, leading to increased levels of cyclic AMP (cAMP). This action promotes lipolysis and enhances energy expenditure during physical activity .
Properties
CAS No. |
73747-32-7 |
---|---|
Molecular Formula |
C14H20N4O2 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
8-(cyclopentylmethyl)-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H20N4O2/c1-16-10(8-9-6-4-5-7-9)15-12-11(16)13(19)18(3)14(20)17(12)2/h9H,4-8H2,1-3H3 |
InChI Key |
SULCDSJHCRJOLW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3CCCC3 |
Origin of Product |
United States |
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